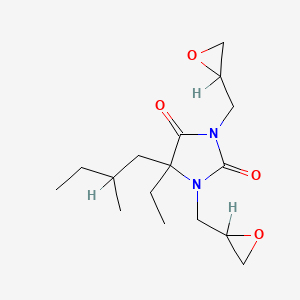
Dicyclohexylethylmethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of two cyclohexyl groups, an ethyl group, and a methyl group attached to a central nitrogen atom, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylethylmethylammonium iodide typically involves the quaternization of dicyclohexylamine with ethyl iodide and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{(C}6\text{H}{11})_2\text{NH} + \text{C}_2\text{H}_5\text{I} + \text{CH}_3\text{I} \rightarrow \text{(C}6\text{H}{11})_2\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)\text{I} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexylethylmethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dicyclohexylethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of dicyclohexylethylmethylammonium iodide involves its interaction with biological membranes and other molecular targets. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Tetraethylammonium Iodide: Another quaternary ammonium compound with four ethyl groups.
Tetramethylammonium Iodide: Contains four methyl groups attached to the nitrogen atom.
Dicyclohexylmethylammonium Iodide: Similar structure but with one methyl group instead of an ethyl group.
Uniqueness: Dicyclohexylethylmethylammonium iodide is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
73680-46-3 |
|---|---|
Formule moléculaire |
C15H30IN |
Poids moléculaire |
351.31 g/mol |
Nom IUPAC |
dicyclohexyl-ethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H30N.HI/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h14-15H,3-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FABONUUOISOFLM-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C1CCCCC1)C2CCCCC2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


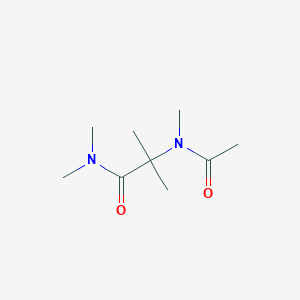

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)

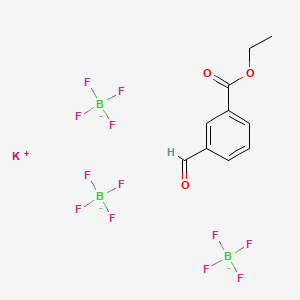
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
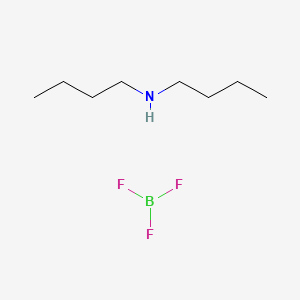
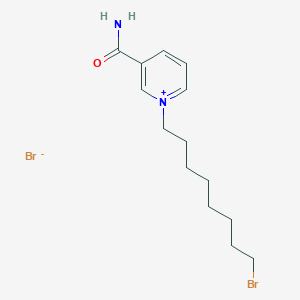
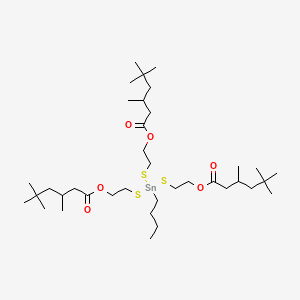
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)

